Home > Products > Screening Compounds P130839 > Upadacitinib tartrate anhydrous
Upadacitinib tartrate anhydrous - 2095311-41-2

Upadacitinib tartrate anhydrous

Catalog Number: EVT-12905926
CAS Number: 2095311-41-2
Molecular Formula: C21H25F3N6O7
Molecular Weight: 530.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Upadacitinib tartrate anhydrous is a pharmaceutical compound primarily used as a therapeutic agent for various inflammatory conditions, particularly rheumatoid arthritis. As a selective Janus kinase 1 inhibitor, it modulates the immune response by blocking specific signaling pathways involved in inflammation. Upadacitinib is marketed under the brand name Rinvoq and has shown efficacy in treating moderate to severe rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis .

Source and Classification

Upadacitinib is classified as a small molecule drug and belongs to the class of Janus kinase inhibitors. It is derived from a synthetic pathway that incorporates various organic reactions to achieve its final structure. The compound's active ingredient is upadacitinib hemihydrate, which corresponds to the anhydrous form used in clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of upadacitinib involves several key steps, with a focus on the introduction of an ethyl group onto a pyrroline ring. A notable method utilizes an iron(III) chloride-catalyzed cross-coupling reaction that enhances the yield of the desired product by approximately 25% compared to previous methods. This approach employs a catalytic system that includes p-aminophenol to facilitate the reaction under milder conditions, allowing for better scalability .

  1. Formation of Pyrroline Intermediates: Initial reactions focus on creating pyrroline building blocks.
  2. Ethyl Introduction: The ethyl group is introduced using Grignard reagents in the presence of iron catalysts.
  3. Final Modifications: Subsequent reactions modify the structure to yield upadacitinib tartrate anhydrous.
Molecular Structure Analysis

Structure and Data

The molecular formula of upadacitinib is C17_{17}H19_{19}F3_3N5_{5}O, and its structure features a pyrrolo[2,3-e]pyrazine core substituted with various functional groups. The compound exhibits chirality at specific centers, which contributes to its biological activity.

  • Molecular Weight: Approximately 353.36 g/mol
  • Chemical Structure: The compound contains multiple rings and substituents that are crucial for its interaction with Janus kinases.
Chemical Reactions Analysis

Reactions and Technical Details

Upadacitinib undergoes various chemical reactions during its synthesis and metabolism:

  • Cross-Coupling Reactions: Utilized to introduce ethyl groups effectively.
  • Oxidation and Glucuronidation: In vivo, upadacitinib is metabolized predominantly through oxidation followed by glucuronidation, leading to non-active metabolites .

The synthesis pathway highlights the importance of reaction conditions such as temperature and solvent choice, which significantly influence yield and purity.

Mechanism of Action

Process and Data

Upadacitinib acts primarily as a selective inhibitor of Janus kinase 1. By inhibiting this enzyme, upadacitinib disrupts the JAK-STAT signaling pathway, which is critical for cytokine signaling involved in inflammatory responses. This selectivity helps minimize side effects associated with broader JAK inhibition seen in earlier generation drugs.

  • Inhibition Profile: Upadacitinib shows approximately 74-fold selectivity for Janus kinase 1 over Janus kinase 2 and 58-fold over Janus kinase 3 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Upadacitinib tartrate anhydrous exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The anhydrous form is stable under standard storage conditions but may be sensitive to moisture.

Relevant Data or Analyses

Thermogravimetric analysis indicates that upadacitinib tartrate anhydrous maintains stability across a range of temperatures, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

Upadacitinib has significant applications in treating autoimmune diseases due to its targeted action on inflammatory pathways. Its primary uses include:

  • Rheumatoid Arthritis: Approved for patients with moderate to severe forms who have not responded adequately to other therapies.
  • Psoriatic Arthritis: Effective in managing symptoms associated with this condition.
  • Atopic Dermatitis: Used as part of treatment regimens for severe cases.

Clinical studies have demonstrated its efficacy in reducing disease activity scores and improving patient quality of life, establishing it as a valuable option in modern rheumatology .

Properties

CAS Number

2095311-41-2

Product Name

Upadacitinib tartrate anhydrous

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C21H25F3N6O7

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1

InChI Key

WQDBPGWQDBPVQZ-NBCXFSEXSA-N

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.